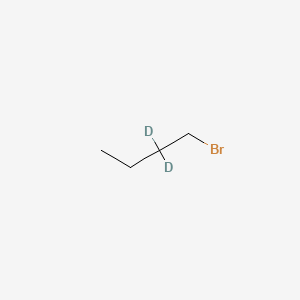

1-Bromobutane-2,2-D2

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,2-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromobutane-2,2-d2 chemical properties and structure

Technical Whitepaper: 1-Bromobutane-2,2-d2 Chemical Properties, Synthesis, and Mechanistic Utility

Executive Summary

1-Bromobutane-2,2-d2 (CAS: 55724-40-8) is a selectively deuterated primary alkyl halide utilized extensively in physical organic chemistry. Its primary value lies in its ability to probe reaction mechanisms—specifically elimination pathways (E1 vs. E2)—through the Primary Kinetic Isotope Effect (KIE) . By substituting the

Structural Characterization & Physicochemical Properties

The introduction of deuterium at the C2 position (

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Value (Standard) | Value (2,2-d2 Analog) | Note |

| Molecular Formula | |||

| Molecular Weight | 137.02 g/mol | 139.03 g/mol | +2.01 Da mass shift |

| Boiling Point | 101.4 °C | ~100.8–101.2 °C | Inverse isotope effect often lowers BP slightly. |

| Density | 1.276 g/mL | ~1.29 g/mL | Increased mass/volume ratio. |

| Dipole Moment | 2.08 D | ~2.07 D | C-D bonds are slightly shorter/less polarizable. |

NMR Spectral Analysis (Self-Validation Tool)

The most reliable method to validate isotopic purity is

-

Standard 1-Bromobutane:

-

3.44 (t, 2H,

-

1.86 (quint, 2H,

-

1.45 (sext, 2H,

-

0.93 (t, 3H,

-

3.44 (t, 2H,

-

1-Bromobutane-2,2-d2:

-

3.44 (s, 2H): The triplet collapses to a singlet because the coupling partners at C2 are removed. (Note: Slight broadening may occur due to weak

- 1.86 (Silent): Signal disappears (integral approaches 0). Residual signal indicates incomplete deuteration.

- 1.45 (q, 2H): The sextet simplifies to a quartet (coupled only to the methyl group at C4).

-

3.44 (s, 2H): The triplet collapses to a singlet because the coupling partners at C2 are removed. (Note: Slight broadening may occur due to weak

Synthetic Pathway

To ensure high isotopic purity (>98% D), direct H/D exchange on the alkyl halide is inefficient. The robust route involves

Workflow Logic

-

Exchange: Acid-catalyzed exchange of butanoic acid places deuterium at the

-position (thermodynamically favored enolization). -

Reduction: Lithium Aluminum Hydride (

) reduces the carbonyl to an alcohol. The -

Substitution: Conversion of the alcohol to the bromide using

.

Figure 1: Synthetic route ensuring specific deuteration at the beta-carbon.

Detailed Protocol

Step 1: Preparation of Butanoic Acid-2,2-d2

-

Reagents: Butanoic acid (1 eq),

(excess), NaOD (cat). -

Procedure: Reflux butanoic acid in basic

for 24 hours. The basic conditions facilitate enolate formation, exchanging -

Validation:

H-NMR of the acid should show the disappearance of the signal at

Step 2: Reduction to 1-Butanol-2,2-d2

-

Reagents:

(1.2 eq), Dry THF. -

Procedure: Add the deuterated acid dropwise to a suspension of

in THF at 0°C. Reflux for 2 hours. Quench carefully with Fieser method (Water, 15% NaOH, Water). -

Critical Note: Do not use

. We want hydrogens at the C1 position (from the hydride source) and Deuterium at C2 (from the starting material).

Step 3: Bromination

-

Reagents:

(0.4 eq), 1-Butanol-2,2-d2. -

Procedure: Cool alcohol to -10°C. Add

dropwise to control exotherm. Stir at RT for 2 hours, then reflux for 1 hour. Distill the product directly from the reaction mixture. -

Purification: Wash distillate with

, water, and brine. Dry over

Mechanistic Utility: The E2 Kinetic Isotope Effect

The definitive application of 1-bromobutane-2,2-d2 is distinguishing between E2 and E1/Sn2 mechanisms.

The Theory

In an E2 elimination , the base removes a

-

C-D bonds are stronger than C-H bonds due to lower Zero Point Energy (ZPE).

-

If the C-H/D bond breaks in the RDS, the reaction with the deuterated substrate will be significantly slower.[2]

-

Primary KIE (

): Typically 3.0 – 8.0 for E2. -

Secondary KIE: ~1.0 – 1.2 (observed if the bond does not break in the RDS, e.g., E1 mechanism where ionization is RDS).

Figure 2: E2 Transition state highlighting the involvement of the Beta-Deuterium.

Experimental Protocol: KIE Determination

-

Setup: Prepare two reaction vessels at constant temperature (e.g., 50°C).

-

Vessel A: 1-Bromobutane + NaOEt/EtOH.

-

Vessel B: 1-Bromobutane-2,2-d2 + NaOEt/EtOH.

-

-

Monitoring: Monitor the appearance of 1-butene via GC-FID or the consumption of base via titration aliquots taken at fixed intervals.

-

Calculation: Plot

vs. time to obtain pseudo-first-order rate constants ( -

Interpretation:

References

- Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley-Interscience.

-

Westheimer, F. H. (1961).[3] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium". Chemical Reviews, 61(3), 265–273. Link

- Shiner, V. J. (1970). "Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon". Isotope Effects in Chemical Reactions. ACS Monograph 167.

-

National Institute of Standards and Technology (NIST). "1-Bromobutane Properties". NIST Chemistry WebBook. Link

-

Sigma-Aldrich. "NMR Chemical Shifts of Solvents and Impurities". Technical Bulletin. Link

Sources

Technical Guide: 1-Bromo-2,2-dideuteriobutane (CAS 55724-40-8)

Executive Summary: The Mechanistic "Truth Serum"

1-Bromo-2,2-dideuteriobutane (CAS 55724-40-8) is a specialized isotopomer of n-butyl bromide where the hydrogen atoms at the

Its primary utility lies in distinguishing between Bimolecular Elimination (E2) and Nucleophilic Substitution (S_N2) pathways. By exploiting the Primary Kinetic Isotope Effect (KIE), researchers can definitively determine if C-H (or C-D) bond cleavage occurs during the rate-determining step of a reaction. This guide details the chemical profile, synthesis, and experimental application of this compound, providing a self-validating workflow for mechanistic elucidation.

Chemical Profile & Spectroscopic Signature[1][2]

To effectively use 1-bromo-2,2-dideuteriobutane, one must first validate its isotopic purity. The deuterium substitution at C2 radically alters the

Physicochemical Data[2]

| Property | Value / Description |

| IUPAC Name | 1-Bromo-2,2-dideuteriobutane |

| CAS Number | 55724-40-8 |

| Molecular Formula | |

| Molecular Weight | 139.03 g/mol (vs. 137.02 for non-deuterated) |

| Isotopic Purity | Typically |

| Boiling Point | ~100–102 °C (Slightly lower than proteo-analog due to lower polarizability of C-D bonds) |

| Density | ~1.28 g/mL (Higher than proteo-analog due to mass increase) |

NMR Validation Criteria (Self-Validating Protocol)

The disappearance of the C2-proton signal and the collapse of coupling at C1 and C3 confirm the structure.

| Position | Diagnostic Change | ||

| C1 ( | Triplet ( | Singlet ( | Loss of coupling to C2-H. |

| C2 ( | Quintet ( | Silent | Signal absent (replaced by D). |

| C3 ( | Sextet ( | Triplet ( | Coupling only to C4-H remains. |

| C4 ( | Triplet ( | Triplet ( | Unaffected. |

Analyst Note: Broadening of the C1 singlet may occur due to weak geminal coupling with deuterium (

), but the transition from triplet to singlet is the primary confirmation of isotopic incorporation.

Mechanistic Utility: Probing the E2 Pathway

The core application of CAS 55724-40-8 is the measurement of Primary Kinetic Isotope Effects (KIE) .

The Logic of KIE

In an E2 elimination , a base abstracts a proton from the

-

Bond Breaking: The C-H (or C-D) bond breaks in the rate-determining step (RDS).[1][2]

-

Energy Barrier: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, requiring more activation energy to break.

-

Result: If the mechanism is E2, the reaction rate for the deuterated compound (

) will be significantly slower than the non-deuterated control (-

Primary KIE (

): Typically 3.0 – 8.0.

-

In an S_N2 substitution , the nucleophile attacks C1. The C2-H bonds are not broken.

-

Result: No primary KIE is observed. A small secondary KIE (

) may occur due to hybridization changes or steric effects, but it is distinct from the large E2 effect.

Experimental Workflow Visualization

Figure 1: Decision tree for distinguishing reaction mechanisms using 1-Bromo-2,2-dideuteriobutane.

Synthesis Protocol

For researchers unable to source the compound commercially, it can be synthesized via a high-fidelity route ensuring specific deuteration at the C2 position.

Route: H/D Exchange of Butanoic Acid

Step-by-Step Methodology

Step 1:

-Deuteration of Butanoic Acid

The protons alpha to a carbonyl are acidic and exchangeable.

-

Reagents: Butanoic acid,

(excess), -

Procedure: Reflux butanoic acid in

with -

Workup: Acidify with DCl (or anhydrous HCl gas) and extract.

-

Validation: NMR should show loss of the

-methylene signal (approx 2.3 ppm). -

Result: Butanoic-2,2-d2 acid.

Step 2: Reduction to Alcohol

We use Lithium Aluminum Hydride (

-

Reagents: Butanoic-2,2-d2 acid,

, anhydrous THF. -

Procedure: Add acid dropwise to a suspension of

in THF at 0°C. Reflux for 4 hours. -

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Result: 1-Butanol-2,2-d2.

Step 3: Bromination (The Appel Reaction or HBr)

Converting the alcohol to the alkyl bromide.

-

Reagents: 1-Butanol-2,2-d2, 48% HBr,

(conc). -

Procedure: Reflux the alcohol with HBr/sulfuric acid for 3-5 hours.

-

Purification: Distill the product (BP ~101°C). Wash with

, water, and brine. Dry over -

Final Yield: Expect 60-75% overall.

Synthesis Pathway Diagram

Figure 2: Synthetic route for CAS 55724-40-8 prioritizing isotopic specificity.

Handling & Stability

-

Storage: Store at room temperature or 4°C, away from light. Alkyl bromides can slowly degrade/discolor (releasing

) upon prolonged light exposure. -

Re-analysis: If stored for >1 year, check for H/D back-exchange (unlikely unless in protic acidic media) and hydrolysis (formation of butanol).

-

Safety: Like its non-deuterated counterpart, this compound is a flammable liquid and an alkylating agent. Use standard PPE (gloves, goggles, fume hood).

References

-

Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link

-

Westheimer, F. H. (1961).[4] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text for E2/SN2 Isotope Effects).

-

PubChem Compound Summary. "1-Bromobutane-2,2-d2 (CID 12236150)."[5] National Center for Biotechnology Information. Link

-

Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 1-Bromobutane-2,2-D2 | C4H9Br | CID 12236150 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromobutane-2,2-d2 molecular weight and density

Physicochemical Profiling, Synthesis Strategy, and Mechanistic Applications

Executive Summary

1-Bromobutane-2,2-d2 (CAS: 55724-40-8) is a selectively deuterated alkyl halide utilized primarily as a mechanistic probe in physical organic chemistry and drug metabolism studies. By substituting the hydrogen atoms at the

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol, and its application in elucidating reaction mechanisms.

Physicochemical Specifications

The following data distinguishes the deuterated isotopologue from the standard reference material. The density is derived based on the molar mass shift and the assumption of conserved molar volume, a standard approximation in isotope chemistry.

| Property | Standard (1-Bromobutane) | Deuterated (1-Bromobutane-2,2-d2) |

| Formula | ||

| Molecular Weight | 137.02 g/mol | 139.03 g/mol |

| Density (25°C) | 1.276 g/mL | 1.295 g/mL (Calc.) ^* |

| Boiling Point | 101.4 °C | ~101 °C (Negligible shift) |

| CAS Number | 109-65-9 | 55724-40-8 |

| Appearance | Colorless liquid | Colorless liquid |

*Note: Calculated density assumes negligible molar volume change (Isotope Effect on Volume

Synthesis Strategy & Protocol

The synthesis of 1-Bromobutane-2,2-d2 requires a strategy that introduces deuterium specifically at the C2 position. Direct H/D exchange on 1-bromobutane is not feasible due to the lability of the bromide. The optimal route involves isotopic exchange at the carboxylic acid stage , followed by reduction and functional group transformation.

Workflow Diagram

Figure 1: Step-wise synthetic pathway ensuring regiospecific deuterium incorporation at the C2 position.

Detailed Experimental Protocol

Step 1: Preparation of Butanoic Acid-2,2-d2

-

Principle: The

-protons of carboxylic acids are acidic ( -

Reagents: Butanoic acid (1 eq),

(Excess, >5 eq), NaOD (0.1 eq). -

Procedure:

-

Dissolve butanoic acid in

containing catalytic NaOD. -

Reflux for 24 hours.

-

Cool and acidify with

(to prevent back-exchange with -

Extract with ether and dry.[1]

-

Validation:

-NMR should show the disappearance of the triplet/multiplet at

-

Step 2: Reduction to 1-Butanol-2,2-d2

-

Principle:

reduces the carbonyl carbon (C1) to an alcohol.[1][2][3] The C2-deuterium atoms remain undisturbed. -

Reagents:

(0.75 eq), Anhydrous Diethyl Ether. -

Procedure:

-

Suspend

in anhydrous ether under -

Add Butanoic acid-2,2-d2 dropwise at 0°C.

-

Allow to warm to room temperature and reflux for 2 hours.

-

Quench carefully with

(preferred) or water/NaOH (Fieser workup). -

Isolate the organic layer, dry over

, and concentrate.

-

Step 3: Bromination to 1-Bromobutane-2,2-d2

-

Principle: SN2 substitution of the primary alcohol.

-

Reagents: 48% HBr, Conc.

. -

Procedure:

-

Mix 1-Butanol-2,2-d2 with 48% HBr (1.2 eq).

-

Slowly add conc.

while cooling (exothermic).[4] -

Reflux for 2-3 hours.

-

Distill the product directly from the reaction mixture (azeotrope with water).

-

Wash distillate with water,

, and brine. Dry over -

Final Density Check: Weigh a precise volume (e.g., 1.00 mL) to confirm density

g/mL.

-

Applications: The Deuterium Kinetic Isotope Effect (DKIE)

1-Bromobutane-2,2-d2 is the "Gold Standard" substrate for distinguishing between E2 Elimination and SN2 Substitution mechanisms.

Mechanistic Logic

-

SN2 Reaction: Involves attack at the

-carbon (C1). Deuterium at C2 exerts a small Secondary Isotope Effect ( -

E2 Elimination: Requires the abstraction of a

-proton (at C2). Because the C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference

Pathway Visualization

Figure 2: Divergent reaction pathways. The magnitude of the KIE observed using 1-Bromobutane-2,2-d2 confirms whether the base is acting as a nucleophile (SN2) or a base (E2).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12236150, 1-Bromobutane-2,2-d2. Retrieved from [Link]

-

Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

Master Organic Chemistry. Reduction of Carboxylic Acids with LiAlH4. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safety Data Sheets for Deuterated Alkyl Halides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, deuterated compounds, particularly alkyl halides, have become indispensable tools. From serving as NMR solvents to acting as critical building blocks in the synthesis of deuterium-reinforced drugs, their use is widespread. This strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly alter a molecule's metabolic fate, often enhancing its pharmacokinetic profile and improving safety.[1][2] However, this subtle atomic change necessitates a more sophisticated approach to safety assessment than simply referencing the non-deuterated analogue.

This guide provides a deep dive into the Safety Data Sheet (SDS) for deuterated alkyl halides. As a senior application scientist, my objective is not merely to reiterate regulations but to illuminate the scientific rationale behind them. We will dissect how deuteration impacts a compound's properties and, consequently, the information within its SDS, empowering you to move beyond compliance and cultivate a culture of informed, proactive safety.

Part 1: The Foundation - Deconstructing the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety, mandated by the Occupational Safety and Health Administration (OSHA) and aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is a comprehensive, 16-section document designed to provide a clear, consistent understanding of a chemical's hazards and the necessary precautions.[3][4] Before we can appreciate the nuances of deuteration, we must first master this framework.

Table 1: The 16 Sections of a Globally Harmonized System (GHS) Safety Data Sheet [5][6][7][8][9]

| Section | Title | Core Content |

| 1 | Identification | Product identifier, manufacturer/supplier details, emergency phone number. |

| 2 | Hazard(s) Identification | GHS classification, signal word, hazard and precautionary statements, pictograms. |

| 3 | Composition/Information on Ingredients | Chemical identity, impurities, and stabilizing additives. |

| 4 | First-Aid Measures | Necessary measures for inhalation, skin/eye contact, and ingestion. |

| 5 | Fire-Fighting Measures | Suitable extinguishing media, specific hazards, protective equipment. |

| 6 | Accidental Release Measures | Personal precautions, protective equipment, emergency procedures, containment. |

| 7 | Handling and Storage | Precautions for safe handling and conditions for safe storage. |

| 8 | Exposure Controls/Personal Protection | Exposure limits (e.g., PEL, TLV), engineering controls, personal protective equipment (PPE). |

| 9 | Physical and Chemical Properties | Appearance, odor, pH, boiling/melting point, flammability, density, etc.[6] |

| 10 | Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid. |

| 11 | Toxicological Information | Routes of exposure, description of effects (acute, chronic), numerical measures (LD50/LC50).[3] |

| 12 | Ecological Information | Ecotoxicity, persistence and degradability, bioaccumulative potential. |

| 13 | Disposal Considerations | Descriptions of waste residues and information on their safe handling and disposal. |

| 14 | Transport Information | UN number, proper shipping name, transport hazard classes, packing group. |

| 15 | Regulatory Information | Safety, health, and environmental regulations specific for the product. |

| 16 | Other Information | Date of preparation or last revision. |

Part 2: The Isotopic Difference - How Deuteration Impacts Safety Profiles

The assumption that an SDS for a deuterated compound is a simple "copy-and-paste" of its hydrogenated counterpart is a critical oversight. The mass difference between deuterium and protium, while seemingly small, gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon with significant consequences for chemical reactivity and biological processing.[10][11]

The Kinetic Isotope Effect (KIE): A Stronger Bond, A Slower Reaction

The KIE is the observed change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[11] Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break.[10][11]

Many metabolic processes, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11][12] By replacing a strategic hydrogen atom with deuterium, we can slow this metabolic breakdown.[11][12] This can lead to an improved pharmacokinetic profile, a longer drug half-life, and, crucially, a potential reduction in toxicity if the metabolism leads to a harmful byproduct.[1][2][13]

Implications for the SDS

How does this fundamental principle translate to the information within a Safety Data Sheet?

-

Section 9: Physical and Chemical Properties: While the core chemical properties remain similar, deuteration does introduce subtle but measurable changes. Expect to see slight increases in density, boiling point, and refractive index compared to the non-deuterated analogue. These differences, though minor, are important for accurate process modeling and engineering controls.

-

Section 11: Toxicological Information: This is the most critical section impacted by deuteration. The SDS for a deuterated alkyl halide may still list the same general hazards (e.g., "Suspected of causing cancer," "Harmful if swallowed") as its protium analogue, because, in the absence of specific data, regulatory practice defaults to a worst-case assumption.[14][15][16] However, the quantitative data (LD50, LC50) could differ significantly. The KIE can reduce the rate of metabolic activation to a toxic species, potentially rendering the deuterated version less toxic.[1] It is imperative to seek out toxicological data for the specific deuterated compound and not rely solely on the parent compound's data.

-

Section 2: Hazard(s) Identification: For the majority of commercially available deuterated alkyl halides, the GHS hazard classifications and pictograms will mirror those of the non-deuterated versions.[14][15][16][17] This is a precautionary measure. A substance is considered hazardous until proven otherwise, and generating the comprehensive data package required to reclassify a deuterated analogue is a significant undertaking that suppliers may not have performed. Always adhere to the hazards listed on the SDS provided.

Table 2: Comparison of Physical Properties - Chloroform vs. Deuterated Chloroform

| Property | Chloroform (CHCl₃) | Deuterated Chloroform (CDCl₃) | Rationale for Difference |

| Molar Mass | ~119.38 g/mol | ~120.38 g/mol | Increased mass of deuterium atom. |

| Density | ~1.48 g/cm³ | ~1.50 g/cm³ | Greater atomic mass in the same molecular volume. |

| Boiling Point | ~61.2 °C | ~60.9 °C | Subtle changes in intermolecular forces due to vibrational differences. |

| Refractive Index | ~1.4459 | ~1.444 | Altered interaction with light due to isotopic substitution. |

Note: Values are approximate and can vary slightly based on source and purity.

Part 3: A Practical Guide to Handling Deuterated Alkyl Halides

Theoretical knowledge must be paired with rigorous, validated practice. Alkyl halides as a class demand respect, and their deuterated forms are no exception. The following protocols are designed as self-validating systems to ensure safety.

Experimental Protocol: Safe Handling and Storage Workflow

This protocol outlines the minimum required steps for safely handling deuterated alkyl halides in a research setting.

-

Pre-Handling Preparation:

-

Obtain and thoroughly read the specific SDS for the deuterated alkyl halide to be used.

-

Conduct a formal Risk Assessment (see Part 4).

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Assemble all necessary Personal Protective Equipment (PPE) as specified in Section 8 of the SDS: safety goggles, a face shield, lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or polyvinyl chloride).[18] Inspect all PPE for damage before use.

-

-

Handling Operations:

-

Conduct all manipulations of the deuterated alkyl halide inside the chemical fume hood with the sash at the lowest practical height.[18]

-

Many deuterated compounds are hygroscopic and can undergo H/D exchange with atmospheric moisture, which can compromise isotopic purity. Handle under an inert atmosphere (e.g., nitrogen or argon) where practical.

-

Use only compatible equipment (e.g., glass, PTFE). Avoid reactive materials like powdered metals or strong oxidizing agents unless specified by your risk assessment.[14]

-

Dispense the smallest quantity required for the experiment. Do not use mouth suction for pipetting.[19]

-

-

Storage:

-

Store containers in a cool, dry, well-ventilated area, away from incompatible materials (see Section 10 of the SDS).

-

Protect from light by using amber bottles.[20] Some suppliers add radical scavengers like silver foil to improve stability.[20]

-

Ensure all containers are clearly and accurately labeled with the chemical name, deuteration level, and hazard warnings.

-

-

Post-Handling:

Part 4: Beyond the SDS - Implementing a Proactive Risk Assessment

The SDS provides the what (the hazards); a robust risk assessment determines the how (how you will control the risks in your specific experiment).[21][22] It is a self-validating process that ensures you have considered every variable before the first drop of a chemical is dispensed.

Experimental Protocol: Laboratory-Specific Chemical Risk Assessment

-

Step 1: Identify Hazards:

-

List all chemicals involved, including the deuterated alkyl halide, reactants, solvents, and potential products.

-

For each substance, consult the SDS (Section 2 and 11) to identify its specific hazards (e.g., carcinogenicity, acute toxicity, flammability).[23]

-

-

Step 2: Evaluate Exposure Potential:

-

Consider the routes of exposure: inhalation, dermal contact, ingestion, injection.[23]

-

Analyze the experimental procedure: What is the quantity being used? What is the duration of the task? Will it be heated? Will it be under pressure? Will aerosols be generated?

-

-

Step 3: Determine Risk Level & Control Measures:

-

Combine the hazard and exposure information to assess the level of risk (Low, Medium, High).

-

For each identified risk, define specific control measures. Use the hierarchy of controls:

-

Elimination/Substitution: Can a less hazardous chemical be used?

-

Engineering Controls: Is a fume hood required? Is special ventilation needed?

-

Administrative Controls: Have standard operating procedures (SOPs) been written? Is specific training required?

-

Personal Protective Equipment (PPE): What specific gloves, eye protection, and apparel are necessary?

-

-

-

Step 4: Plan for Emergencies:

-

Review Sections 4, 5, and 6 of the SDS.

-

Locate the nearest safety shower, eyewash station, and fire extinguisher.

-

Ensure appropriate spill kit materials are readily available.

-

Note the signs and symptoms of exposure and the required first aid response.[23]

-

-

Step 5: Document and Review:

-

Document the entire risk assessment. This is a formal record of your due diligence.

-

Have the assessment reviewed by a supervisor or safety officer.

-

The assessment must be reviewed and updated if the procedure changes significantly.

-

Conclusion

The Safety Data Sheet for a deuterated alkyl halide is more than a regulatory document; it is a starting point for a deeper scientific inquiry. While its hazard classifications may mirror its non-deuterated analogue as a precautionary measure, the underlying science of the kinetic isotope effect suggests that its toxicological and metabolic profiles can be significantly different. For the diligent researcher, this means treating the SDS as a foundational guide but supplementing it with a thorough understanding of the KIE, a proactive approach to risk assessment, and an unwavering commitment to meticulous laboratory practice. By integrating these principles, we can harness the powerful advantages of deuterated compounds while upholding the highest standards of safety and scientific integrity.

References

-

Daniels Training Services. (2018). The Sixteen (16) Sections of the Safety Data Sheet (SDS). Available at: [Link]

-

Avery. (2024). Easy SDS Guide: What are the 16 Sections of Safety Data Sheets. Available at: [Link]

-

ChemSafetyPro. (2016). GHS Safety Data Sheet. Available at: [Link]

-

Bitesize Bio. (2023). Safety Data Sheets Explained: SDS, MSDS, 16 Sections. Available at: [Link]

-

University College London. (n.d.). 16 Sections of a Safety Data Sheet. Available at: [Link]

-

ERA Environmental Management Solutions. (2025). OSHA SDS Requirements for Employers: A Complete Overview. Available at: [Link]

-

ECO Online. (2024). OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

-

Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance for identification and naming of substances under REACH and CLP. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

-

United States Environmental Protection Agency (EPA). (n.d.). Risk Evaluations for Existing Chemicals under TSCA. Available at: [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. Available at: [Link]

-

Pirali, T., Serafini, M., & Cargnin, S. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 731-750. Available at: [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Available at: [Link]

-

Mutlib, A. (2014). The kinetic isotope effect in the search for deuterated drugs. Pharmaceutical Discovery. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance identification. Available at: [Link]

-

Zeochem. (n.d.). Deuterium Labeled Compounds. Available at: [Link]

-

Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

-

Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect. Drug Metabolism Reviews, 53(2), 294-311. Available at: [Link]

-

Yale University Department of Chemistry. (2020). Guidelines for Safe Laboratory Practices. Available at: [Link]

-

ResearchGate. (n.d.). Steps in the Chemical Risk Assessment Process. Available at: [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

-

CK Special Gases Ltd. (2015). Deuterium - SAFETY DATA SHEET. Available at: [Link]

-

Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205844. Available at: [Link]

-

TUV Rheinland. (2023). EU - ECHA Published a Guidance for Identification and Naming. Available at: [Link]

-

Zeochem AG. (2025). Safety Data Sheet: Chloroform-d. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 App D - Safety Data Sheets (Mandatory). Available at: [Link]

-

Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Available at: [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

-

Cambridge Isotope Laboratories, Inc. (2018). Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Identification. Available at: [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

-

United States Environmental Protection Agency (EPA). (n.d.). Resubmitting revised SDSs based on OSHA's new Hazard Communication Standards. Available at: [Link]

-

Cronin, M. T. D., et al. (2022). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Archives of Toxicology, 96(3), 737–753. Available at: [Link]

-

European Chemicals Agency (ECHA). (2025). How to use the Classification and Labelling Inventory in ECHA's chemicals database. Available at: [Link]

Sources

- 1. salamandra.net [salamandra.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. reachsafetydatasheets.com [reachsafetydatasheets.com]

- 5. danielstraining.com [danielstraining.com]

- 6. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

- 17. sds.chemdox.com [sds.chemdox.com]

- 18. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. ukisotope.com [ukisotope.com]

- 21. epa.gov [epa.gov]

- 22. acs.org [acs.org]

- 23. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

A Comprehensive Technical Guide to 2,2-Dideuterio-1-bromobutane: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of 2,2-dideuterio-1-bromobutane, a deuterated isotopologue of 1-bromobutane. The strategic incorporation of deuterium at the C2 position offers a powerful tool for investigating reaction mechanisms and modulating metabolic pathways, making it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document will cover the nomenclature, physicochemical properties, synthetic considerations, and key applications of this compound, with a focus on the scientific principles underpinning its utility.

Nomenclature and Synonyms: Establishing a Clear Identity

The systematic naming of isotopically labeled compounds is crucial for unambiguous communication in scientific literature. The formal IUPAC name for the compound of interest is 2,2-dideuterio-1-bromobutane . However, various synonyms and alternative representations are frequently encountered.

A comprehensive list of synonyms and identifiers for 2,2-dideuterio-1-bromobutane is provided below:

| Nomenclature Type | Name/Identifier |

| IUPAC Name | 1-bromo-2,2-dideuteriobutane |

| Common Synonyms | 1-Bromobutane-2,2-d2 |

| Butane-d2, 1-bromo-2,2- | |

| CAS Number | 55724-40-8[1] |

It is imperative for researchers to recognize these different naming conventions to effectively search databases and literature for relevant information. The CAS number provides a unique and definitive identifier for this specific chemical substance.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of 2,2-dideuterio-1-bromobutane are largely comparable to its non-deuterated counterpart, 1-bromobutane. However, the increased mass due to the two deuterium atoms results in subtle but measurable differences.

| Property | 1-Bromobutane | 2,2-Dideuterio-1-bromobutane (Predicted) | Rationale for Difference |

| Molecular Formula | C₄H₉Br | C₄H₇D₂Br | Isotopic Substitution |

| Molecular Weight | 137.02 g/mol | ~139.03 g/mol [1] | Increased mass of deuterium vs. protium |

| Boiling Point | 101-102 °C | Slightly higher than 1-bromobutane | Stronger intermolecular forces due to increased mass |

| Density | 1.276 g/mL | Slightly higher than 1-bromobutane | Increased molecular mass in a similar volume |

These subtle differences in physical properties are a direct consequence of the isotopic substitution and can be important considerations in purification and analytical characterization.

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The primary motivation for utilizing 2,2-dideuterio-1-bromobutane in research stems from the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond at or before the rate-determining step will proceed at a slower rate when a C-D bond must be broken instead. This is known as a primary kinetic isotope effect.

In the context of 2,2-dideuterio-1-bromobutane, the deuterium atoms are not directly attached to the carbon bearing the leaving group (bromine). Therefore, a primary KIE is not expected in nucleophilic substitution reactions at C1. However, the presence of deuterium at the adjacent C2 position can influence the rate of elimination reactions, where a proton (or deuteron) is abstracted from C2. This is a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between substitution (SN2) and elimination (E2) pathways.

Figure 2: Synthetic workflow for 2,2-dideuterio-1-bromobutane.

Applications in Research and Drug Development

The primary application of 2,2-dideuterio-1-bromobutane lies in its use as a mechanistic probe and as a building block for more complex deuterated molecules.

Mechanistic Elucidation

As previously discussed, the kinetic isotope effect associated with the C-D bonds at the C2 position can be used to differentiate between competing reaction pathways. By comparing the reaction rates and product distributions of 2,2-dideuterio-1-bromobutane with its non-deuterated analog, researchers can gain valuable insights into the transition state geometries and the extent of C-H bond cleavage in the rate-determining step of elimination reactions.

Drug Development: The "Deuterium Switch"

In drug development, the substitution of hydrogen with deuterium at metabolically labile positions can significantly alter the pharmacokinetic profile of a drug. This strategy, often referred to as the "deuterium switch," can lead to:

-

Reduced Metabolism: The stronger C-D bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

-

Increased Half-life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.

-

Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the safety profile of a drug.

While 2,2-dideuterio-1-bromobutane is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex deuterated drug candidates. Its deuterated butyl chain can be incorporated into larger molecules to probe or block metabolic pathways.

Safety, Handling, and Storage

2,2-Dideuterio-1-bromobutane should be handled with the same precautions as 1-bromobutane. It is a flammable liquid and should be kept away from ignition sources. It is also harmful if swallowed or inhaled and causes skin and eye irritation.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2,2-Dideuterio-1-bromobutane is a valuable tool for chemists and pharmacologists. Its utility stems from the fundamental principles of the kinetic isotope effect, which allows for the detailed investigation of reaction mechanisms and the strategic modification of drug metabolism. A thorough understanding of its nomenclature, properties, and synthesis is essential for its effective application in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12236150, 1-Bromobutane-2,2-D2. Retrieved January 26, 2024 from [Link].

-

PubChem (n.d.). 1-Bromobutane-2,2-D2. Retrieved January 26, 2024, from [Link].

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Butylmagnesium Bromide-2,2-d2

Abstract & Strategic Importance

In the landscape of drug discovery, deuterium-labeled reagents are indispensable for metabolic stability studies (Kinetic Isotope Effect - KIE) and mass spectrometry internal standards. 1-Bromobutane-2,2-d2 presents a unique synthetic advantage: the deuterium label is located at the

The "Beta-Stabilization" Advantage:

Standard alkyl Grignard reagents are prone to

This guide provides a rigorous, self-validating protocol to synthesize Butylmagnesium bromide-2,2-d2 , ensuring maximal isotopic integrity and minimal Wurtz homocoupling.

Critical Considerations & Mechanistic Logic

The Surface Oxide Barrier

Magnesium turnings are naturally passivated by a thin layer of MgO.[1][2] Successful Grignard formation requires the chemical or mechanical removal of this layer to expose the reactive Mg(0) lattice.

-

Causality: Without activation, the induction period is unpredictable. Once the reaction initiates, it is autocatalytic and highly exothermic, leading to potential thermal runaways and increased homocoupling.

-

Solution: We utilize Iodine (

) as a visual indicator and activator, often supplemented with 1,2-Dibromoethane (entrainment method) to chemically etch the surface.

Suppression of Wurtz Coupling

The primary side reaction is the Wurtz homocoupling, where the formed Grignard reacts with unreacted alkyl halide:

-

Control: This is a bimolecular reaction dependent on concentration and temperature.

-

Protocol Constraint: We maintain a strictly controlled addition rate to ensure the concentration of unreacted

remains low (pseudo-high-dilution) and temperature is kept

Solvent Selection

-

Tetrahydrofuran (THF): Preferred for solubility. THF coordinates strongly to Mg, breaking polymeric aggregates and increasing reactivity.

-

Diethyl Ether (

): Less promoting of Wurtz coupling but lower solubility. -

Recommendation: Anhydrous THF is the standard for this protocol due to the enhanced stability of the monomeric Grignard species.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 1-Bromobutane-2,2-d2 (>98% D) | Source of deuterated alkyl group. |

| Metal | Magnesium Turnings (Grignard grade) | Reactive metal. Excess (1.1 - 1.2 eq) ensures complete consumption of halide. |

| Solvent | Anhydrous THF (inhibitor-free) | Reaction medium. Water content must be < 50 ppm. |

| Activator | Iodine crystals ( | Surface depassivation and visual initiation indicator. |

| Inert Gas | Argon or Nitrogen (UHP Grade) | Exclusion of moisture and oxygen. |

| Titrant | Iodine / LiCl solution | For quantitative determination of yield (Knochel method). |

Experimental Workflow Visualization

Figure 1: Logical workflow for the synthesis of Butylmagnesium bromide-2,2-d2, including a decision loop for activation failure.

Detailed Protocol

Phase 1: Preparation & Activation[1]

-

Glassware: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a stream of Argon. Allow to cool to room temperature.

-

Magnesium Loading: Charge the flask with Magnesium turnings (1.2 equivalents).

-

Expert Tip: Crushing the turnings with a mortar and pestle immediately before loading creates fresh fracture surfaces, significantly reducing induction time.

-

-

Activation: Add a single crystal of Iodine (

). Heat the flask gently with a heat gun until iodine vapor (purple) coats the Mg turnings. Allow to cool. -

Solvent: Add sufficient anhydrous THF to just cover the magnesium turnings.

Phase 2: Initiation (The "Induction" Step)

-

Precursor Solution: Dissolve 1-Bromobutane-2,2-d2 (1.0 eq) in anhydrous THF (concentration ~ 1.0 M) in the addition funnel.

-

The "Spark": Add approximately 5-10% of the precursor solution dropwise to the Mg suspension. Stop stirring momentarily to observe.

-

Validation of Initiation:

-

Visual: The purple color of iodine should fade to colorless/grey.

-

Thermal: The solvent should begin to boil spontaneously (exotherm).

-

Contingency: If no reaction occurs after 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle heat. Do not proceed until initiation is confirmed.

-

Phase 3: Reaction & Aging

-

Controlled Addition: Once initiated, turn on stirring and begin dropwise addition of the remaining precursor solution.

-

Thermal Regulation: Adjust the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool with a water bath.

-

Critical Limit: Keep internal temperature below 40°C to prevent Wurtz coupling and isotopic scrambling (though 2,2-d2 is robust, thermal discipline is good practice).

-

-

Aging: After addition is complete, stir the grey/black suspension for 1 hour at room temperature.

-

Optional: A brief heating to 50°C for 15 minutes ensures conversion of stubborn halides, but is usually unnecessary for primary alkyl bromides.

-

Phase 4: Quality Control (Titration)

Method: Knochel Titration (Iodine/LiCl).[3]

-

Principle: Active Grignard reagents rapidly decolorize iodine.

-

Reagent: 1.0 M

in THF saturated with LiCl. -

Procedure:

-

Weigh exactly ~100 mg of Iodine standard into a vial.

-

Dissolve in 2 mL of saturated LiCl/THF solution (The LiCl breaks up aggregates, sharpening the endpoint).

-

Titrate the Grignard solution into the Iodine solution until the brown color vanishes (becomes clear/yellow).

-

-

Calculation:

Mechanistic Visualization

Figure 2: Mechanistic pathway highlighting the Single Electron Transfer (SET) process. The 'Recombination' step is favored by keeping the radical concentration low (slow addition).

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Corrective Action |

| No Initiation | Purple color persists; no heat. | Passivated Mg surface.[1] | Add 1,2-dibromoethane; mechanically crush Mg; check solvent dryness. |

| Low Yield | Titration < 80% theoretical. | Moisture ingress or Wurtz coupling. | Dry glassware more rigorously; slow down addition rate. |

| Precipitation | White solid forming during storage. | MgBr2 precipitation (Schlenk equilibrium). | Use THF as solvent; store > 10°C. |

References

-

Knochel, P., et al. (2006).[3] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

-

Garst, J. F., & Ungváry, F. (2000).[4] Mechanism of Grignard reagent formation. In Grignard Reagents: New Developments. Link

-

Simmons, E. M., & Hartwig, J. F. (2012).[5] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

-

BenchChem Application Notes. (2025). Activation of Magnesium with 1,2-Dibromoethane for Grignard Reagent Synthesis. Link

-

Sigma-Aldrich. Preparation of Grignard Reagents. Technical Bulletin AL-134. Link

Sources

Application Note: Kinetic Isotope Effect (KIE) Determination in the E2 Elimination of 1-Bromobutane-2,2-d2

Executive Summary

This application note details the experimental configuration for quantifying the Primary Deuterium Kinetic Isotope Effect (KIE) in the E2 elimination of 1-Bromobutane-2,2-d2. The study of KIE is a definitive method for elucidating the transition state geometry of elimination reactions. By comparing the reaction rates of the isotopologue (1-Bromobutane-2,2-d2) against the proteo-analog (1-Bromobutane), researchers can verify the synchronicity of C-H(D) bond scission and C-Br bond cleavage.

This guide provides a self-validating protocol using pseudo-first-order kinetics monitored via Gas Chromatography (GC-FID) or

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The E2 Mechanism

The Bimolecular Elimination (E2) of primary alkyl halides requires a strong base to abstract a proton from the

Reaction:

Kinetic Isotope Effect (KIE)

When the

-

Primary KIE (

): A value between 3.0 and 8.0 indicates a concerted E2 mechanism where the C-H/D bond is significantly broken at the transition state. -

Structural Implication: A lower KIE (

) might suggest an E1-like character or an asynchronous transition state.

Reaction Visualization

The following diagram illustrates the concerted transition state and the specific bond-breaking events.

Figure 1: Mechanistic pathway of E2 elimination for 1-Bromobutane-2,2-d2 showing the concerted transition state.

Experimental Design Strategy

To ensure high data integrity (E-E-A-T), this protocol utilizes Pseudo-First-Order Kinetics . By maintaining the base concentration in large excess (

Reagents & Materials

| Component | Specification | Purpose |

| Substrate A | 1-Bromobutane (99%) | Reference standard for |

| Substrate B | 1-Bromobutane-2,2-d2 (>98% D) | Isotopologue for |

| Base | Sodium Ethoxide (NaOEt), 1.0 M in Ethanol | Strong base to promote E2 over Sn2. |

| Internal Standard | Decane or Dodecane | Inert reference for GC quantification. |

| Quenching Agent | 0.1 M HCl (cold) | Stops reaction immediately upon sampling. |

| Solvent | Anhydrous Ethanol | Protic solvent supporting E2 mechanism. |

Critical Control Points

-

Temperature Stability: The reaction must be thermostated (e.g., 50.0 °C ± 0.1 °C). KIE values are temperature-dependent.

-

Base Concentration: Must be identical for both H and D runs to validate the comparison.

-

Inert Atmosphere: Run under

or Ar to prevent moisture absorption (which alters base strength).

Detailed Protocol

Phase 1: Preparation of Reaction Matrices

-

Stock Solution Preparation:

-

Prepare a 20 mL stock solution of 1.0 M NaOEt in ethanol.

-

Prepare a solution containing the Internal Standard (Decane) in ethanol (approx. 5 mg/mL).

-

-

Substrate Equilibration:

-

Aliquot 0.5 mmol of 1-Bromobutane into Vial A.

-

Aliquot 0.5 mmol of 1-Bromobutane-2,2-d2 into Vial B.

-

Add 5 mL of the Internal Standard solution to both vials.

-

Phase 2: Kinetic Run (Parallel Execution)

Perform the following steps simultaneously for Vial A (H) and Vial B (D) or sequentially with rigorous cleaning.

-

Thermostating: Place the reaction vessel containing the base solution (NaOEt, excess, e.g., 20 mL) into the heating block/bath set to 50 °C. Allow to equilibrate for 15 minutes.

-

Initiation: Inject the substrate/internal standard mixture into the reaction vessel. Start the timer (

) immediately. -

Sampling:

-

At defined intervals (e.g., 0, 5, 10, 15, 20, 30, 45, 60 mins), withdraw a 200

L aliquot.

-

-

Quenching:

-

Immediately dispense the aliquot into a GC vial containing 500

L of cold 0.1 M HCl and 500 -

Vortex for 10 seconds to extract the unreacted alkyl halide and alkene product into the hexane layer.

-

-

Phase Separation: Allow layers to separate. The top hexane layer is used for GC analysis.

Phase 3: Analytical Method (GC-FID)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Inlet Temp: 200 °C.

-

Detector: FID at 250 °C.

-

Oven Program: 40 °C (hold 2 min)

Ramp 10 °C/min -

Target Analytes:

-

1-Butene (Product) – Very volatile, may elute early.

-

1-Bromobutane (Substrate) – Monitor disappearance.

-

Decane (Internal Standard) – Normalization.

-

Data Analysis & KIE Calculation

Calculation of Rate Constants ( )

Under pseudo-first-order conditions (

-

Plot

vs. Time ( -

The slope of the linear regression line is

. -

Extract

(slope for 1-Bromobutane) and

Determining the KIE

| Observed KIE Value | Interpretation |

| 1.0 - 1.2 | Secondary KIE (No bond breaking at C2 in RDS). |

| 2.0 - 3.0 | Moderate Primary KIE (Asynchronous E2 or mixed mechanism). |

| 3.0 - 8.0 | Classic Primary KIE (Symmetric, concerted E2). |

| > 8.0 | Tunneling effects (rare for this specific reaction). |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for determining KIE.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on E2 mechanisms and isotope effects).

- Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley.

-

Westheimer, F. H. (1961).[1] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265-273. Link

-

MasterOrganicChemistry. (2022). The E2 Mechanism.[2][3][4][5][1][6][7] Link

-

LibreTexts Chemistry. (2022).[7] 11.8: The E2 Reaction and the Deuterium Isotope Effect. Link

Sources

Application Note: Strategic Solvent Selection for Substitution Reactions of 1-Bromobutane-2,2-d2

Introduction

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and isotopically labeled compounds, the precise control of reaction pathways is paramount. Nucleophilic substitution reactions are fundamental transformations, yet their outcomes are exquisitely sensitive to the reaction environment. The choice of solvent can dramatically alter reaction rates and even shift the mechanistic pathway between a concerted bimolecular (SN2) and a stepwise unimolecular (SN1) process. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the substitution reactions of 1-bromobutane-2,2-d2, a primary alkyl halide featuring isotopic labeling at a key position. Understanding the interplay between the solvent, substrate, and nucleophile is critical for achieving desired product yields and purity.

Mechanistic Considerations: The SN1 and SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon atom primarily proceed through two distinct mechanisms: SN1 and SN2. The structure of the alkyl halide and the reaction conditions, especially the solvent, dictate which pathway is favored.

The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (second-order kinetics).[2] For primary alkyl halides like 1-bromobutane, the SN2 pathway is sterically favored due to the low steric hindrance around the reaction center.

The SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This is the slow, rate-determining step. The carbocation is then rapidly attacked by the nucleophile. The reaction rate is dependent only on the concentration of the alkyl halide (first-order kinetics). Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation.

The choice of solvent plays a critical role in modulating the energetics of these pathways. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions.

-

Polar Aprotic Solvents: These solvents, including acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but poorly solvate anions, leaving the nucleophile more reactive.[3]

-

Nonpolar Solvents: These solvents, like hexane and benzene, have low dielectric constants and are generally poor choices for reactions involving charged species.

Solvent Effects on Reaction Pathways

The influence of the solvent on the competition between SN1 and SN2 reactions is a cornerstone of physical organic chemistry.

Favoring the SN2 Pathway: Polar aprotic solvents are the optimal choice for promoting SN2 reactions.[3] By solvating the counter-ion of the nucleophile (e.g., the sodium ion in sodium azide), they leave the anionic nucleophile "naked" and highly reactive.[3] This enhanced nucleophilicity accelerates the backside attack characteristic of the SN2 mechanism.

Favoring the SN1 Pathway: Polar protic solvents are ideal for facilitating SN1 reactions. They stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group anion through hydrogen bonding. This solvation lowers the activation energy for the formation of the carbocation, thereby increasing the reaction rate.

The dramatic effect of solvent choice is illustrated by the reaction of 1-bromobutane with azide ion, where a rate increase of up to 200,000-fold has been observed when switching from methanol (a polar protic solvent) to hexamethylphosphoramide (HMPA), a polar aprotic solvent.[4] A similar, significant rate enhancement of 2800-fold is seen when changing the solvent from methanol to dimethylformamide (DMF).[5]

The Role of the Deuterium Isotope Effect

The presence of deuterium at the C2 position in 1-bromobutane-2,2-d2 provides a powerful tool for mechanistic elucidation through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD).

For SN2 reactions, a secondary alpha-deuterium KIE is typically observed to be inverse (kH/kD < 1).[6] This is because the C-H(D) bonds in the sp3-hybridized reactant are stiffer than in the sp2-hybridized transition state. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, so more energy is required to reach the transition state for the deuterated compound, resulting in a slower reaction rate.

Conversely, for SN1 reactions, the secondary alpha-deuterium KIE is typically normal and greater than 1 (kH/kD > 1).[6] This is attributed to hyperconjugation, where the C-H(D) sigma bonds help to stabilize the developing positive charge on the carbocation intermediate. Since the C-H bond is weaker than the C-D bond, it is a better electron donor, leading to a faster reaction for the non-deuterated compound.

Experimental Protocols

Part 1: Synthesis of 1-Bromobutane-2,2-d2

The synthesis of the target substrate, 1-bromobutane-2,2-d2, can be achieved in a two-step process starting from diethyl malonate.

Step 1: Synthesis of 1-Butanol-2,2-d2 via Malonic Ester Synthesis and Reduction

-

Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. To this, slowly add diethyl malonate. After the initial reaction subsides, add ethyl bromide and reflux the mixture until the reaction is complete (monitor by TLC).

-

Reduction with Lithium Aluminum Deuteride (LAD): Carefully add the purified diethyl ethylmalonate dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere. The reaction is highly exothermic and should be cooled in an ice bath.

-

Workup: After the reaction is complete, quench the excess LAD by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water. Filter the resulting solids and wash with diethyl ether. The ethereal solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 1-butanol-2,2-d2.

Step 2: Bromination of 1-Butanol-2,2-d2

This procedure is adapted from the synthesis of 1-bromobutane from 1-butanol.[3][7][8][9]

-

In a round-bottom flask, combine sodium bromide and water.

-

Add 1-butanol-2,2-d2 to the flask and cool the mixture in an ice bath.

-

Slowly and with stirring, add concentrated sulfuric acid to the cooled mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.

-

After reflux, allow the mixture to cool and then arrange for simple distillation.

-

Collect the distillate, which will consist of two layers (an aqueous layer and the denser 1-bromobutane-2,2-d2 layer).

-

Wash the crude product sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, and finally with aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer with anhydrous calcium chloride and purify by distillation to obtain pure 1-bromobutane-2,2-d2.

Part 2: Solvent Effects on the SN2 Reaction of 1-Bromobutane-2,2-d2 with Azide

This protocol outlines a method to compare the reaction rates in a polar protic and a polar aprotic solvent.

Materials:

-

1-Bromobutane-2,2-d2 (synthesized as above)

-

Sodium azide (NaN3)

-

Methanol (reagent grade, dry)

-

Dimethylformamide (DMF) (reagent grade, dry)

-

Standard laboratory glassware

-

Thermostatted reaction block or water bath

-

Gas chromatograph (GC) with a suitable column (e.g., DB-5) and FID detector

Procedure:

-

Reaction Setup: Prepare two sets of reactions. In one set of reaction tubes, dissolve a known concentration of sodium azide in methanol. In the second set, dissolve the same concentration of sodium azide in DMF.

-

Initiation of Reaction: Equilibrate the reaction tubes to a constant temperature (e.g., 50 °C). To each tube, add a precise amount of 1-bromobutane-2,2-d2 to initiate the reaction.

-

Monitoring the Reaction: At timed intervals, withdraw an aliquot from each reaction tube and quench the reaction by diluting it with a known volume of a suitable solvent (e.g., diethyl ether containing an internal standard).

-

Analysis by Gas Chromatography: Inject the quenched samples into the GC. The disappearance of the 1-bromobutane-2,2-d2 peak and the appearance of the 1-azidobutane-2,2-d2 peak should be monitored.

-

Data Analysis: Plot the concentration of the reactant versus time for each solvent. The initial rates can be determined from the slope of these plots. The relative rate of reaction in the two solvents can then be calculated.

Data Presentation and Expected Outcomes

The following tables summarize the expected outcomes based on the principles discussed.

Table 1: Solvent Properties and Their Expected Effect on Substitution Reactions

| Solvent | Type | Dielectric Constant (ε) | Expected Dominant Mechanism for 1-Bromobutane-2,2-d2 | Rationale |

| Methanol | Polar Protic | 32.7 | SN2 (but slower) | Solvates and stabilizes the nucleophile, reducing its reactivity. |

| Acetone | Polar Aprotic | 20.7 | SN2 (faster) | Solvates the cation, leaving the nucleophile more reactive. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 (much faster) | Highly polar, effectively solvates cations, leading to a highly reactive nucleophile.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | SN2 (very fast) | Very high polarity, excellent at solvating cations, maximizes nucleophile reactivity. |

Table 2: Expected Kinetic Isotope Effect (KIE) for Substitution Reactions of 1-Bromobutane-2,2-d2

| Reaction Mechanism | Expected kH/kD Value | Interpretation |

| SN2 | < 1 (Inverse) | Tighter transition state with more sp2 character at the alpha-carbon.[6] |

| SN1 | > 1 (Normal) | Stabilization of the carbocation intermediate through hyperconjugation.[6] |

Visualizations

Diagram 1: SN2 Reaction Pathway

Caption: Concerted SN2 mechanism with backside attack.

Diagram 2: SN1 Reaction Pathway

Caption: Stepwise SN1 mechanism via a carbocation intermediate.

Diagram 3: Solvent Selection Logic

Caption: Decision tree for solvent selection in substitution reactions.

Characterization of Products

The products of the substitution reactions should be characterized to confirm their identity and purity.

-

Gas Chromatography (GC): As described in the protocol, GC is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product.[3][10][11][12]

-

Infrared (IR) Spectroscopy: The disappearance of the C-Br stretch (around 560-650 cm⁻¹) and the appearance of a new stretch corresponding to the nucleophile (e.g., a strong, sharp peak around 2100 cm⁻¹ for the azide group) will confirm the substitution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show characteristic shifts for the protons in the product. For example, in 1-azidobutane, the protons on the carbon adjacent to the azide group will be shifted downfield. The absence of the deuterium signal at the C2 position in the 1H NMR spectrum and its presence in the 2H NMR spectrum will confirm the isotopic labeling.

Conclusion

The selection of an appropriate solvent is a critical parameter in controlling the outcome of nucleophilic substitution reactions of 1-bromobutane-2,2-d2. For this primary alkyl halide, the SN2 mechanism is inherently favored. To maximize the reaction rate and yield, polar aprotic solvents such as DMF or DMSO should be employed. These solvents enhance the nucleophilicity of the attacking species, leading to a significant acceleration of the reaction. The use of polar protic solvents, while still likely resulting in an SN2 reaction for this substrate, will lead to considerably slower reaction rates due to the solvation and deactivation of the nucleophile. The secondary alpha-deuterium kinetic isotope effect can be used as a powerful diagnostic tool to confirm the operative mechanism. By understanding and applying the principles outlined in this application note, researchers can effectively control and optimize their substitution reactions involving isotopically labeled substrates.

References

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

-

Filo. (2024, June 6). Explain why the relative rate of reaction of 1 -bromobutane with azide io... Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 17). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Filo. (2025, March 19). Explain why the relative rate of reaction of 1 -bromobutane with azide io... Retrieved from [Link]

-

Lu Le Laboratory. (2013, March 17). Synthesis of 1-Bromobutane from 1-Butanol. Chemistry of Alcohol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

-

YouTube. (2021, January 22). 1-bromobutane synthesis. Retrieved from [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-. WebBook. Retrieved from [Link]

-

AOCS. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 11). infrared spectrum of 1-iodobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Using gas chromatography to determine the amount of alcohols in diesel fuels. Retrieved from [Link]

-

YouTube. (2024, December 20). Reaction Mechanism: Kinetic Isotope Effect, Secondary kinetic isotope effect. Retrieved from [Link]

-

CABI Digital Library. (n.d.). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Retrieved from [Link]

-

CABI Digital Library. (n.d.). Determination of N-butanol and isobutanol in gasoline using gas chromatography (GC-FID). Retrieved from [Link]

Sources

- 1. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vernier.com [vernier.com]

- 4. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. Explain why the relative rate of reaction of 1 -bromobutane with azide io.. [askfilo.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 10. iitf.lbtu.lv [iitf.lbtu.lv]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for 1-Bromobutane-2,2-d2 to remove protium contaminants

Topic: Purification of 1-Bromobutane-2,2-d2 ( )

Case ID: D2-BUTYL-PUR-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering protium (

-

Chemical Impurities: Adventitious water (

), unreacted precursor alcohol ( -

Isotopic Impurities: Molecules where Hydrogen has replaced Deuterium at the C2 position (e.g., 1-Bromobutane-2-d1). These cannot be removed by standard distillation due to negligible boiling point differences.

This guide focuses on the rigorous removal of Chemical Impurities (Category 1), which are the most common cause of unwanted proton signals.

Part 1: Diagnostic Triage (NMR Analysis)

Before attempting purification, you must identify the source of the protium signal. Run a standard

Diagnostic Logic Tree

Figure 1: Decision matrix for identifying protium sources in deuterated alkyl halides.

Part 2: Chemical Purification Protocol

If your diagnostic indicates unreacted alcohol or alkene by-products, standard distillation is insufficient because 1-Butanol (bp 117°C) and 1-Bromobutane (bp 101°C) can form azeotropes, and trace alcohol is hard to separate.

The Solution: The Cold Concentrated Sulfuric Acid Wash.[1]

-

Mechanism: Sulfuric acid protonates the unreacted alcohol (oxonium ion formation) and dissolves it into the aqueous/acid phase. Alkyl halides are insoluble in cold conc.

.

Step-by-Step Methodology

Reagents Required:

-

Crude 1-Bromobutane-2,2-d2

-

Concentrated Sulfuric Acid (

, 98%) -

Saturated Sodium Bicarbonate (

)[2] -

Magnesium Sulfate (

) or Calcium Chloride (

Protocol:

-

Acid Wash (The Critical Step):

-

Place the crude alkyl bromide in a separatory funnel.[3]

-

Add cold concentrated

(approx. 50% of the volume of your alkyl bromide). -

Shake gently. Warning: Heat may be generated.

-

Allow layers to separate.[2] The alkyl bromide is usually the top layer (Density: 1.27 g/mL) relative to sulfuric acid (Density: 1.83 g/mL). Note: Verify densities; if the acid is heavily diluted by water impurities, inversion can occur.

-

Drain the lower acid layer (which contains the protonated alcohol and alkenes).

-

-

Water Wash:

-